H-Dmt-Tic-(2S,3S)-beta-Methylcyclohexylphenylalanine-OH, commonly referred to as H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH, is a synthetic peptide that has garnered attention in the field of pharmacology due to its selective interaction with opioid receptors. This compound is particularly noted for its high selectivity for the delta opioid receptor, making it a valuable tool in research related to pain modulation and opioid receptor pharmacodynamics.
This compound belongs to a class of peptides known as opioid receptor ligands. It is primarily synthesized for research purposes, particularly in studies investigating the physiological roles of delta opioid receptors. The compound is classified under synthetic peptides and can be categorized further based on its structural components, which include a dimethyltyrosine (Dmt) residue, a tetrahydroisoquinoline (Tic) structure, and a beta-methylcyclohexylalanine (beta-MeCha) moiety.
The synthesis of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is typically accomplished through Solid-Phase Peptide Synthesis (SPPS) techniques. This method involves several key steps:
The molecular structure of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH can be characterized by its unique arrangement of amino acid residues:
The specific stereochemistry at the 2S and 3S positions of the beta-Methylcyclohexylalanine residue plays a crucial role in its biological activity.
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH undergoes various chemical reactions that can modify its properties:
The mechanism of action for H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH primarily involves its binding to the delta opioid receptor, which is a G protein-coupled receptor. Upon binding:
The physical properties of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH include:
Chemical properties involve stability under standard laboratory conditions but may vary based on modifications made during synthesis or storage conditions.
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is predominantly used in scientific research focused on:
The tetrapeptide sequence H-Tyr-Tic-Phe-Phe-OH (TIPP), where Tic denotes 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, established the foundational pharmacophore for delta (δ) opioid receptor antagonism. This framework exploited Tic’s conformational rigidity to enforce a bioactive topology essential for δ-receptor recognition. Subsequent modifications aimed to enhance potency and selectivity. A pivotal advancement involved substituting the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt), yielding H-Dmt-Tic-Phe-Phe-OH derivatives. This modification amplified δ-antagonism by 100-fold compared to native TIPP, attributable to Dmt’s enhanced hydrophobic contact with receptor subpockets and cation-π interactions with key aspartate residues (e.g., Asp128 in δ-receptors) [1] [7]. The Tic residue’s role as a conformational lock was preserved, maintaining the inverse γ-turn topology critical for δ-selectivity while suppressing mu (μ)-receptor affinity.
Table 1: Evolution of TIPP-Based Peptides
| Peptide Sequence | δ Kᵢ (nM) | μ Kᵢ (nM) | Selectivity (μ/δ) | Functional Profile |
|---|---|---|---|---|
| H-Tyr-Tic-Phe-Phe-OH (TIPP) | 5.90 | 150 | 25.4 | δ antagonist |
| H-Dmt-Tic-Phe-Phe-OH | 0.85 | 210 | 247 | δ antagonist |
| H-Dmt-Tic-β-MeCha-Phe-OH [(2S,3S)] | 0.48 | 1,344 | 2,800 | δ antagonist |
β-Methylcyclohexylalanine (β-MeCha) was engineered to optimize hydrophobic interactions within the δ-receptor’s ligand-binding cleft. Unlike phenylalanine’s planar aromatic ring, β-MeCha features a non-planar cyclohexyl moiety with a chiral β-methyl group. This modification introduced two critical advantages:
β-MeCha’s introduction at position 3 (replacing Phe³) transformed H-Dmt-Tic-Phe-Phe-OH into H-Dmt-Tic-β-MeCha-Phe-OH, yielding subnanomolar δ-antagonism (Kᵢδ = 0.48 nM) while suppressing μ-affinity (Kᵢμ = 1,344 nM) [1] [7].
The β-MeCha side chain’s stereochemistry proved decisive for functional efficacy. Four diastereomers were evaluated, revealing stark configuration-dependent pharmacology:
Structural Rationale:
Table 2: Stereochemical Influence of β-MeCha on Bioactivity
| β-MeCha Configuration | δ Kᵢ (nM) | μ Kᵢ (nM) | Selectivity (μ/δ) | Functional Activity |
|---|---|---|---|---|
| (2S,3S) | 0.48 | 1,344 | 2,800 | Pure δ antagonist |
| (2S,3R) | 1.20 | 8.5 | 7.1 | Mixed μ-agonist/δ-antagonist |
| (2R,3S) | 2.80 | 25.0 | 8.9 | Weak δ antagonist |
| (2R,3R) | 5.10 | 42.0 | 8.2 | Weak μ-agonist |
2',6'-Dimethyltyrosine (Dmt) at position 1 conferred three synergistic pharmacological advantages:1. Enhanced Binding Affinity:- The 2',6'-dimethyl groups created steric blockade of tyrosine O-sulfation, a common metabolic inactivation pathway for opioid peptides [4].- Quantum mechanics calculations revealed dimethylation increased Dmt’s phenol pKₐ by 0.5 units, strengthening the salt bridge with δ-receptor Asp128. This interaction elevated δ-binding affinity 50-fold over Tyr¹ analogs [1] [7].2. Receptor Subtype Selectivity:- Dmt’s steric bulk selectively hindered μ-receptor engagement, where Tyr³ forms a tighter pocket (Tyr148, Trp318). In δ-receptors, the binding cleft (Val281, Leu300) accommodated dimethyltyrosine more readily [4].3. Metabolic Stability:- Dimethylation impeded catechol-O-methyltransferase (COMT)-mediated degradation. Radioligand studies showed H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH retained >90% integrity after 60-min incubation in rat brain homogenate, contrasting with <20% for non-methylated analogs [4] [7].
The synergistic integration of Dmt¹, Tic², and (2S,3S)-β-MeCha³ established H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH as a benchmark δ-antagonist (Kᵢδ = 0.48 nM; μ/δ selectivity = 2,800), demonstrating how strategic stereochemistry and unnatural amino acids can refine receptor subtype specificity [1] [7].
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5